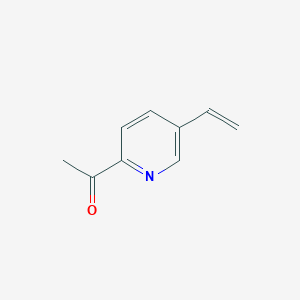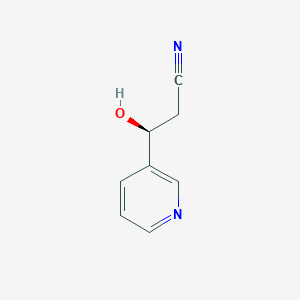
1-Isopropyl-3-(2-pyridyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents. This particular compound features a pyridinyl group and an isopropyl group attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) typically involves the reaction of isopropylamine with 2-chloropyridine to form N-(1-methylethyl)-2-pyridinamine. This intermediate is then reacted with thiophosgene to yield the desired thiourea compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the thiophosgene.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is usually achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride or aluminum chloride, and are usually performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the pyridinyl group.
Applications De Recherche Scientifique
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N,N’-bis(1-methylethyl)
- Thiourea, N-(1-methylethyl)-N-(5-methyl-2-pyridinyl)
- Thiourea, N-(1-methylethyl)-N’-3-pyridinyl
Uniqueness
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties, such as enhanced binding affinity to certain enzymes or receptors, compared to other thiourea derivatives.
Propriétés
Numéro CAS |
60560-45-4 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
1-propan-2-yl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13) |
Clé InChI |
VOUIBGCNFWNXSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
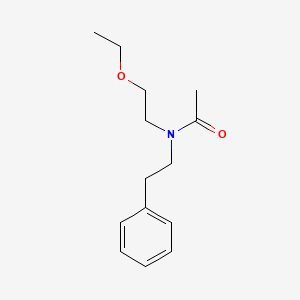
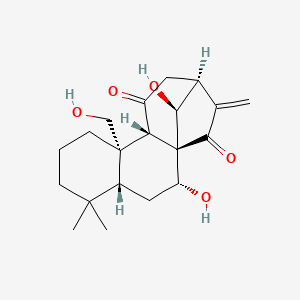
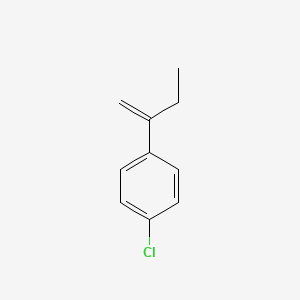
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)

